molecular formula C9H11NO3 B2909840 Methyl 2-((4-hydroxyphenyl)amino)acetate CAS No. 247921-34-2; 37763-23-8

Methyl 2-((4-hydroxyphenyl)amino)acetate

Cat. No.: B2909840
CAS No.: 247921-34-2; 37763-23-8
M. Wt: 181.191
InChI Key: DKLZRLRMFNWRFB-UHFFFAOYSA-N
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Description

Methyl 2-((4-hydroxyphenyl)amino)acetate (CAS: 247921-34-2) is an organic compound featuring a methyl ester, a 4-hydroxyphenyl group, and an amino linkage. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol. This compound is structurally characterized by the presence of a hydrogen-bond-donating amino group and a polar ester moiety, making it a versatile intermediate in pharmaceutical synthesis.

Properties

CAS No.

247921-34-2; 37763-23-8

Molecular Formula

C9H11NO3

Molecular Weight

181.191

IUPAC Name

methyl 2-(4-hydroxyanilino)acetate

InChI

InChI=1S/C9H11NO3/c1-13-9(12)6-10-7-2-4-8(11)5-3-7/h2-5,10-11H,6H2,1H3

InChI Key

DKLZRLRMFNWRFB-UHFFFAOYSA-N

SMILES

COC(=O)CNC1=CC=C(C=C1)O

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

A systematic comparison with structurally related compounds reveals key differences in functional groups, solubility, and bioactivity. Below is a detailed analysis:

Compound Name Key Structural Features CAS Number Bioactivity/Applications
Methyl 2-((4-hydroxyphenyl)amino)acetate Methyl ester, 4-hydroxyphenyl, amino group 247921-34-2 Antimicrobial activity against E. coli and S. aureus ; pharmaceutical intermediate.
This compound hydrochloride Hydrochloride salt of the parent compound 113210-35-8 Enhanced solubility for drug formulation; similarity score: 0.88 .
Ethyl 2-((4-(trifluoromethoxy)phenyl)amino)acetate Ethyl ester, trifluoromethoxy substituent 306935-79-5 Increased lipophilicity and metabolic stability; similarity score: 0.84 .
Methyl 2-(4-hydroxyphenyl)acetate Lacks amino group; simpler ester structure 623-05-2 Isolated from Penicillium spp.; weak antimicrobial activity .
4-Hydroxyphenethyl 2-(4-hydroxyphenyl)acetate Phenethyl ester, dual hydroxyl groups N/A Found in Colletotrichum fioriniae; no significant antimicrobial activity .
Methyl 2-[5-(4-hydroxyphenyl)-3-methylsulfanyl-1-benzofuran-2-yl]-acetate Benzofuran core with methylsulfanyl and ester groups N/A Structural rigidity; potential anticancer applications due to planar benzofuran system .

Physicochemical Properties

  • Solubility : The hydrochloride derivative (CAS: 113210-35-8) exhibits higher aqueous solubility than the parent compound due to ionic character .
  • LogP: Ethyl 2-((4-(trifluoromethoxy)phenyl)amino)acetate (LogP ~2.5) is more lipophilic than this compound (LogP ~1.2), influencing membrane permeability .
  • Hydrogen Bonding: The amino group in the target compound enables stronger hydrogen-bonding interactions compared to non-amino analogues like Methyl 2-(4-hydroxyphenyl)acetate .

Natural Product Isolation

The compound has been isolated from salt-tolerant fungi (Penicillium chrysogenum HK14-01) and plants like Syringa oblata, highlighting its ecological role in stress response .

Pharmaceutical Relevance

  • Antimicrobial : Demonstrates moderate activity against Gram-positive bacteria, likely due to hydrogen bonding with bacterial enzymes .
  • Precursor for Derivatives: Used to synthesize benzofuran-based anticancer agents (e.g., ) and β3-adrenoreceptor agonists (e.g., Ethyl 2-[4-[2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-2,5-dimethylphenoxy]acetate hydrochloride) .

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